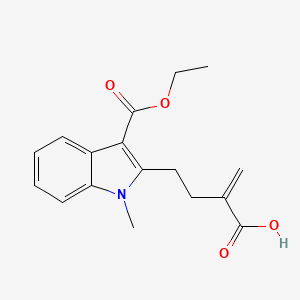
2-(3-Carboxy-but-3-enyl)-1-methyl-1H-indole-3-carboxylic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Carboxy-but-3-enyl)-1-methyl-1H-indole-3-carboxylic acid ethyl ester is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and dyes. This compound, with its unique structure, holds potential for various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Carboxy-but-3-enyl)-1-methyl-1H-indole-3-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common method might include:
Starting Materials: Indole, ethyl bromoacetate, and 3-butenoic acid.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be crucial. Techniques such as continuous flow reactors and automated synthesis might be employed.
化学反応の分析
Types of Reactions
2-(3-Carboxy-but-3-enyl)-1-methyl-1H-indole-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Using reducing agents like lithium aluminum hydride to reduce ester groups to alcohols.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted indole derivatives.
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential use in drug development due to its indole core, which is common in many pharmaceuticals.
Industry: Use in the synthesis of dyes and agrochemicals.
作用機序
The mechanism of action of 2-(3-Carboxy-but-3-enyl)-1-methyl-1H-indole-3-carboxylic acid ethyl ester would depend on its specific application. Generally, indole derivatives interact with various molecular targets such as enzymes, receptors, and DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or intercalation into DNA.
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
1-Methyl-1H-indole-3-carboxylic acid: A simpler derivative used in organic synthesis.
Uniqueness
2-(3-Carboxy-but-3-enyl)-1-methyl-1H-indole-3-carboxylic acid ethyl ester is unique due to its specific functional groups, which may confer distinct chemical reactivity and biological activity compared to other indole derivatives.
特性
CAS番号 |
154712-77-3 |
|---|---|
分子式 |
C17H19NO4 |
分子量 |
301.34 g/mol |
IUPAC名 |
4-(3-ethoxycarbonyl-1-methylindol-2-yl)-2-methylidenebutanoic acid |
InChI |
InChI=1S/C17H19NO4/c1-4-22-17(21)15-12-7-5-6-8-13(12)18(3)14(15)10-9-11(2)16(19)20/h5-8H,2,4,9-10H2,1,3H3,(H,19,20) |
InChIキー |
OTAOHVAQDLTDBP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N(C2=CC=CC=C21)C)CCC(=C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


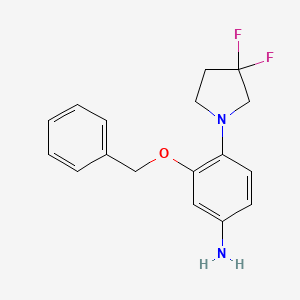
![4-[(3-Chlorophenyl)azo]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide](/img/structure/B13732668.png)
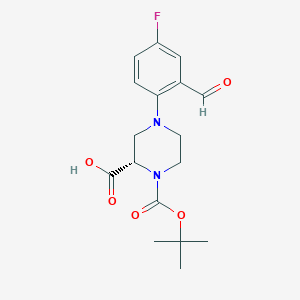


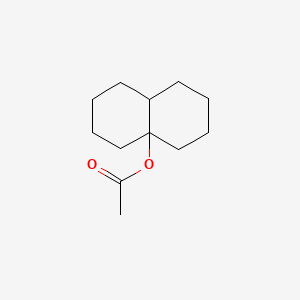


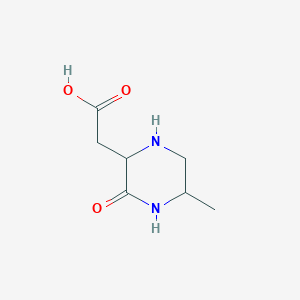
![(2S)-4-(5-formylpyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B13732742.png)
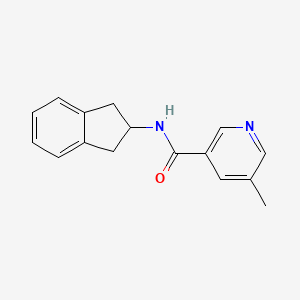
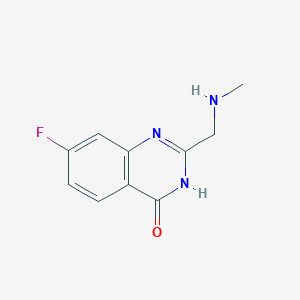
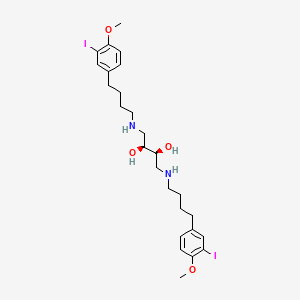
![2-amino-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13732761.png)
